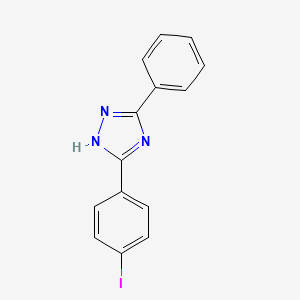
8-Bromo-2,4-dimethyl-1,4-dihydroisoquinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,4-dimethyl-1,4-dihydroisoquinolin-3-one is a brominated derivative of 1,4-dihydroisoquinolin-3-one, a compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized through the bromination of 2,4-dimethyl-1,4-dihydroisoquinolin-3-one using bromine (Br2) in an appropriate solvent like dichloromethane (CH2Cl2) at room temperature.
Reductive Amination: Another method involves the reductive amination of 2,4-dimethyl-1,4-dihydroisoquinolin-3-one with an appropriate amine and reducing agent, followed by bromination.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of the corresponding hydrobromide.
Substitution Reactions: Substitution reactions, such as nucleophilic substitution, can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as elevated temperatures and polar solvents are typically employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Hydrobromides and other reduced derivatives.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 8-Bromo-2,4-dimethyl-1,4-dihydroisoquinolin-3-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
類似化合物との比較
2,4-Dimethyl-1,4-dihydroisoquinolin-3-one: The parent compound without the bromine atom.
8-Bromo-1,4-dihydroisoquinolin-3-one: A structurally similar compound with a different position of the bromine atom.
8-Bromo-2-methyl-1,4-dihydroisoquinolin-3-one: A compound with a single methyl group instead of two.
This comprehensive overview provides a detailed understanding of 8-Bromo-2,4-dimethyl-1,4-dihydroisoquinolin-3-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC名 |
8-bromo-2,4-dimethyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-8-4-3-5-10(12)9(8)6-13(2)11(7)14/h3-5,7H,6H2,1-2H3 |
InChIキー |
AMLLJDWSKQFVOP-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CN(C1=O)C)C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



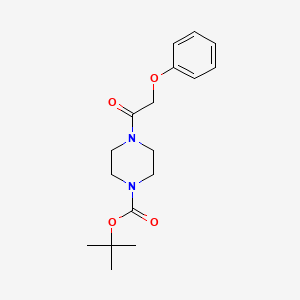
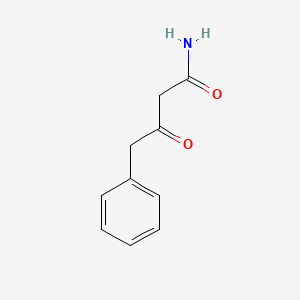
![Methyl 4-[(4-aminophenyl)methylamino]benzoate](/img/structure/B15355442.png)
![2-[4-(3-Phenylpropanoyl)phenyl]acetic acid](/img/structure/B15355458.png)

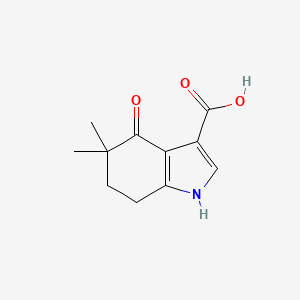
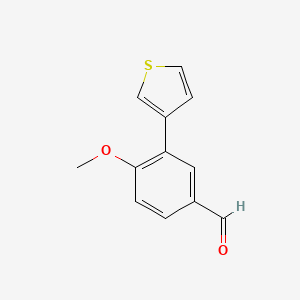
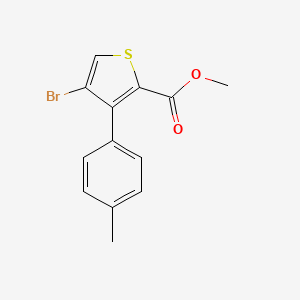
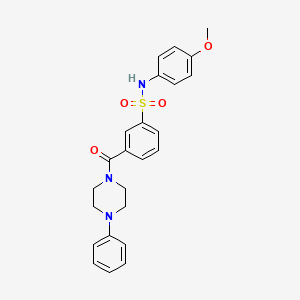
![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)


